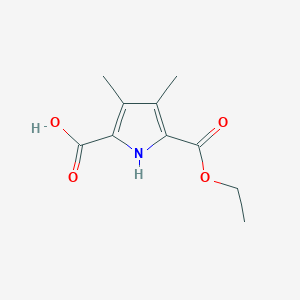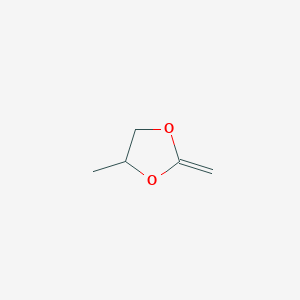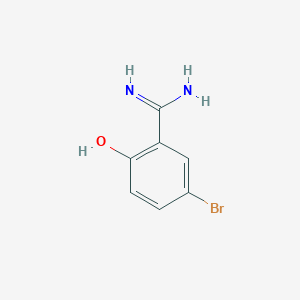![molecular formula C17H14N4OS B3057855 4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 85772-36-7](/img/structure/B3057855.png)
4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Vue d'ensemble
Description
Triazoloquinazoline derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a triazolo ring fused with a quinazoline ring. The specific compound you mentioned, “4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one”, is a derivative of this class with additional functional groups.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like IR, 1H, 13C NMR, and mass spectral data . For the specific compound, similar techniques could potentially be used.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, some [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials have been synthesized and their properties such as density, thermal stability, and detonation performance have been evaluated .Applications De Recherche Scientifique
Synthesis of Quinazolinone Derivatives
The compound has been involved in the synthesis of various quinazolinone derivatives. For instance, it has been used in the synthesis of 6‐(Ethoxymethylenimino)‐1,2,4‐triazolo[3′,4′:5,1]‐[1,2,4]triazolo[4,3‐a]quinazolin‐7(6H)‐one, indicating its potential in creating complex condensed quinazolinone systems (Liu & Hu, 1987). Similarly, it has been used in the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, demonstrating its versatility in generating new classes of compounds with potential pharmacological applications (Alagarsamy et al., 2008).
Pharmacological Investigations
The compound has been a cornerstone in pharmacological studies, particularly in the development of H1-antihistaminic agents. For example, 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and tested for their in vivo H1-antihistaminic activity, showing significant potential in treating histamine-induced conditions (Alagarsamy et al., 2007).
Innovative Routes in Synthesis
Innovative synthetic routes using the compound have been explored to improve yields and develop new pharmacologically active agents. For example, 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones were synthesized using an innovative route, leading to compounds with significant in vivo H1-antihistaminic activity (Alagarsamy et al., 2009).
Quality Control in Synthesis
Quality control methods for substances derived from this compound have been developed, emphasizing its importance in pharmaceutical development. For instance, quality control methods for the leader compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones have been established, underscoring the compound's relevance in the creation of antimalarial agents (Danylchenko et al., 2018).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyridine derivatives, have been reported to inhibit microtubulin polymerization , and c-Met kinase . These targets play crucial roles in cell division and signal transduction, respectively.
Mode of Action
Based on its structural similarity to [1,2,4]triazolo[4,3-a]pyridine derivatives, it might interact with its targets (microtubulin and c-met kinase) and inhibit their functions . This inhibition could lead to disruption of cell division and signal transduction, potentially leading to cell death.
Result of Action
Based on its potential mode of action, it might lead to disruption of cell division and signal transduction, potentially causing cell death .
Propriétés
IUPAC Name |
4-(2,4-dimethylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-10-7-8-13(11(2)9-10)20-15(22)12-5-3-4-6-14(12)21-16(20)18-19-17(21)23/h3-9H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJUUBCNFFANJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405310 | |
| Record name | 4-(2,4-Dimethylphenyl)-1-sulfanylidene-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85772-36-7 | |
| Record name | 4-(2,4-Dimethylphenyl)-1-sulfanylidene-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B3057781.png)









